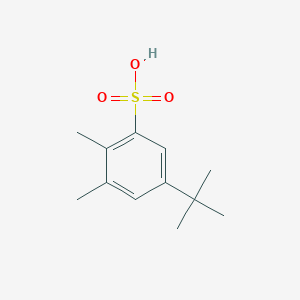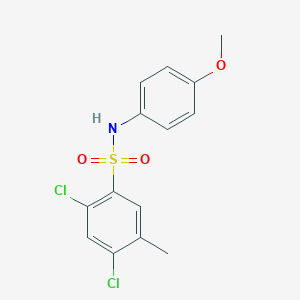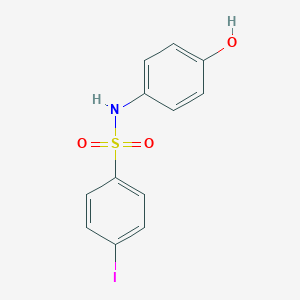![molecular formula C23H19N3O5S B280725 N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan, also known as MI-2, is a small molecule inhibitor that has shown promising results in scientific research. MI-2 is a synthetic compound that targets the MDM2-p53 interaction, which is a crucial pathway in cancer development.
Mecanismo De Acción
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. By binding to MDM2, this compound prevents the interaction between MDM2 and p53, leading to the activation of p53. The activation of p53 induces cell cycle arrest and apoptosis, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. This compound has also been shown to increase the expression of p53 and its downstream targets, which are involved in cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is its specificity towards the MDM2-p53 interaction. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the MDM2-p53 pathway. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan. One area of research is the development of more potent and selective this compound analogs. Another area of research is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of this compound in combination with immunotherapy is an area of active research. Finally, the development of this compound as a diagnostic tool for cancer is an area of potential future research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential in cancer treatment. This compound works by disrupting the MDM2-p53 interaction, which leads to the activation of p53 and ultimately leads to cancer cell death. This compound has been extensively studied for its potential in cancer treatment and has shown minimal off-target effects. There are several future directions for the study of this compound, including the development of more potent and selective this compound analogs, combination with other cancer therapies, and the development of this compound as a diagnostic tool for cancer.
Métodos De Síntesis
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan is synthesized through a multistep process involving several chemical reactions. The synthesis of this compound involves the condensation of 6-bromoindole-3-carbaldehyde with tryptophan methyl ester to form the key intermediate. This intermediate is then reacted with sulfonyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. This compound works by disrupting the MDM2-p53 interaction, which leads to the activation of the p53 tumor suppressor protein. The activation of p53 induces cell cycle arrest and apoptosis, which ultimately leads to cancer cell death.
Propiedades
Fórmula molecular |
C23H19N3O5S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C23H19N3O5S/c1-26-19-9-10-20(15-6-4-7-16(21(15)19)22(26)27)32(30,31)25-18(23(28)29)11-13-12-24-17-8-3-2-5-14(13)17/h2-10,12,18,24-25H,11H2,1H3,(H,28,29) |
Clave InChI |
KCBJTDNGWZJUGQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C=CC=C3C1=O |
SMILES canónico |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
